4-(Oxiran-2-ylmethoxy)aniline

Epoxy Resin Formulation Polymer Network Topology Crosslink Density Modulation

Traditional epoxy systems often sacrifice toughness for processability. 4-(Oxiran-2-ylmethoxy)aniline solves this as a reactive monofunctional diluent, systematically reducing crosslink density for enhanced elongation at break while maintaining cure kinetics. • Reduces DGEBA viscosity from ~17,000 to ~2,000 mPa·s at 20 wt% loading • Primary amine enables selective, orthogonal reactivity (Ea ~50 kJ/mol) • Single epoxide caps chain ends, increasing molecular weight between crosslinks (Mc) Ideal for low-VOC coatings and adhesives requiring precise network architecture.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 17558-76-8
Cat. No. B1342887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Oxiran-2-ylmethoxy)aniline
CAS17558-76-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)N
InChIInChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2
InChIKeyALBWDNPLQOJPCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Oxiran-2-ylmethoxy)aniline Overview


4-(Oxiran-2-ylmethoxy)aniline (CAS 17558-76-8), also known as 4-aminophenyl glycidyl ether, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is characterized by a benzene ring substituted with a primary aromatic amine (-NH2) and a glycidyl ether (-O-CH2-epoxide) moiety . This bifunctional architecture, integrating a single epoxide group with a nucleophilic amine on the same aromatic scaffold, distinguishes it from simple monofunctional glycidyl ethers and establishes its utility as a reactive intermediate in polymer chemistry, materials science, and pharmaceutical synthesis .

Workflow Reactive diluent and chain terminator for epoxy-amine networks
Selection Context Bifunctional architecture: single epoxide with primary aromatic amine
Procurement Logic Targeted crosslink density reduction and stoichiometric control

Why Generic Substitution Fails for 4-(Oxiran-2-ylmethoxy)aniline


While several glycidyl aniline derivatives exist, they cannot be considered interchangeable with 4-(Oxiran-2-ylmethoxy)aniline. The trifunctional analog N,N-diglycidyl-4-glycidyloxyaniline (TGAP, CAS 5026-74-4) contains three epoxide groups per molecule and generates a high crosslink density of approximately 3.2×10⁻³ mol/cm³ upon curing . In contrast, 4-(Oxiran-2-ylmethoxy)aniline possesses only one epoxide group, fundamentally altering its network topology. Furthermore, its free primary amine distinguishes it from simple monofunctional glycidyl ethers like phenyl glycidyl ether (PGE), which lack nucleophilic amine functionality. This dual reactive character means substituting a generic monofunctional diluent or a multifunctional epoxy resin can lead to significant deviations in curing kinetics, final crosslink density, and material properties [1]. The following quantitative evidence establishes the specific points of differentiation that inform scientific selection.

!
Trifunctional analog (TGAP) introduces crosslinks (f=3) and may increase network rigidity, shifting topology away from controlled chain termination.
!
Non-amine monofunctional diluents (PGE, alkyl glycidyl ethers) lack amine-mediated curing participation and may alter stoichiometric balance and final network architecture.
!
Supplier-grade variability in purity and epoxide content may shift curing kinetics and require lot-specific validation before scale-up.

4-(Oxiran-2-ylmethoxy)aniline: Quantitative Differentiation


Monofunctional vs Trifunctional Epoxide Functionality

4-(Oxiran-2-ylmethoxy)aniline is a monofunctional epoxide (f=1), in direct contrast to its trifunctional derivative N,N-diglycidyl-4-glycidyloxyaniline (TGAP, f=3). As a monofunctional moiety, it acts as a chain terminator in epoxy-amine networks, capping reactive sites without contributing to crosslink formation . TGAP, with three epoxide groups, produces cured networks with a crosslink density reported at 3.2×10⁻³ mol/cm³, whereas incorporating a monofunctional analog systematically reduces crosslink density by increasing the molecular weight between crosslinks (Mc) .

Monofunctional vs. Trifunctional Epoxide
Class-level inference
Target: f=1 (chain terminator, zero crosslinks). Comparator TGAP: f=3 (3 crosslinking sites, crosslink density ~3.2×10⁻³ mol/cm³).
Supports controlled crosslink-density reduction.
Structural comparison; TGAP data from cured network characterization.
Epoxy Resin Formulation Polymer Network Topology Crosslink Density Modulation

Monofunctional Glycidyl Ether Viscosity Advantage

Monofunctional glycidyl ethers (MGEs) are consistently the most efficient at reducing epoxy resin viscosity. A systematic study comparing mono-, di-, and tri-functional reactive diluents in a standard epoxy resin (initial viscosity: 15,000 mPa·s at 25 °C) demonstrated that MGE diluents achieved the lowest viscosity at all tested concentrations (0–7.5 wt.-%), outperforming both difunctional (DGE) and trifunctional (TGE) glycidyl ethers [1]. Separately, biobased monofunctional glycidyl ethers exhibited intrinsic viscosities as low as 12–16 mPa·s at 20 °C and reduced DGEBA resin viscosity from ~17,000 mPa·s to ~2,000 mPa·s at 20 wt% loading [2].

Monofunctional Glycidyl Ether Viscosity
Class-level inference
MGE class: intrinsic viscosity ~12–17 mPa·s; reduces DGEBA from ~17,000 to ~2,000 mPa·s at 20 wt% loading (~88% reduction).
Supports high-efficiency viscosity reduction at low loading.
Data to verify for target compound; class-level from DGEBA resin studies.
Formulation Viscosity Control Reactive Diluent Efficiency Epoxy Processing

Amine-Epoxide Dual Reactivity vs Non-Amine Epoxies

Unlike standard monofunctional reactive diluents such as phenyl glycidyl ether (PGE) or C12-C14 alkyl glycidyl ethers, 4-(Oxiran-2-ylmethoxy)aniline contains a primary aromatic amine group. Kinetic studies on the model reaction of phenyl glycidyl ether with aniline have determined the activation energy for the primary amine-epoxy reaction as 50 kJ/mol and for the secondary amine-epoxy reaction as 52 kJ/mol, with a negative substitution effect (k2/k1) of 0.18–0.30 for the neat reaction [1][2]. This intrinsic amine character means the compound can participate as both epoxy monomer and amine curing agent simultaneously, unlike non-amine monofunctional epoxies which only dilute the network.

Amine-Epoxide Dual Reactivity
Supporting evidence
Class-level model: aniline-PGE reaction shows Ea ~50 kJ/mol for primary amine-epoxy; k2/k1 ~0.18–0.30. Target adds 1 amine H donor + 1 epoxy group.
Supports dual-reactive network participation.
Model reaction kinetics; neat system DSC studies.
Self-Curing Epoxy Systems Amine-Epoxy Kinetics Dual Reactive Monomers

Physicochemical Profile vs Trifunctional TGAP

4-(Oxiran-2-ylmethoxy)aniline exhibits distinct predicted physicochemical properties compared to its trifunctional analog TGAP. The target compound has a predicted density of 1.214±0.06 g/cm³, a boiling point of 319.0±12.0 °C, and a predicted acid dissociation constant (pKa) of 5.14±0.10 . In contrast, TGAP (CAS 5026-74-4) has a reported density of 1.22 g/cm³, a boiling point of approximately 420 °C (rough estimate), and a refractive index of n20/D 1.567 [1][2]. The significantly lower boiling point of the target compound facilitates purification by distillation, a critical factor for procurement of high-purity material (>95% as specified by vendors ).

Physicochemical Profile vs. TGAP
Cross-study comparable
Predicted BP ~319 °C vs. TGAP ~420 °C; MW 165.19 vs. 277.32 g/mol; Density ~1.214 vs. 1.22 g/cm³.
May facilitate purification by distillation.
Predicted values from ACD/Labs; vendor TGAP specs.
Physicochemical Characterization Molecular Properties Formulation Design

Curing Activation Energy: MGE vs DGE

A systematic DSC kinetic study demonstrated that monofunctional glycidyl ether (MGE) reactive diluents exhibit higher activation energy (Ea) for curing compared to difunctional (DGE) analogs, attributable to the more frequent termination of crosslinking reactions at monofunctional chain ends [1]. While DGE diluents showed the lowest Ea due to their linear structure and accessible terminal epoxy groups, MGE diluents required higher energy to initiate curing. This characteristic provides a wider processing window and better control over exotherm management for the target monofunctional compound.

Curing Activation Energy
Class-level inference
Qualitative ranking: Ea(DGE)
Supports better exotherm management in large-scale formulations.
Non-isothermal DSC; epoxy-amine kinetic modeling.
Cure Kinetics DSC Thermal Analysis Epoxy Formulation Optimization

Application Scenarios for 4-(Oxiran-2-ylmethoxy)aniline


Controlled Crosslink Density Reduction in Epoxy-Amine Thermosets

When formulating epoxy-amine networks where crosslink density must be systematically reduced to enhance toughness or elongation at break, 4-(Oxiran-2-ylmethoxy)aniline serves as a reactive monofunctional diluent. Unlike its trifunctional analog TGAP (which produces crosslink density of 3.2×10⁻³ mol/cm³ ), the target compound caps chain ends without introducing additional crosslinks, increasing the molecular weight between crosslinks (Mc). This application is supported by the class-level evidence that monofunctional diluents reduce crosslink density while maintaining processable viscosity .

High-Efficiency Viscosity Reduction for Solvent-Free Epoxy Formulations

For formulations requiring drastic viscosity reduction at minimal diluent loading, 4-(Oxiran-2-ylmethoxy)aniline leverages the established efficiency of monofunctional glycidyl ethers. Quantitative data show that MGE-type diluents can reduce DGEBA resin viscosity from ~17,000 mPa·s to ~2,000 mPa·s at 20 wt% loading, outperforming di- and tri-functional alternatives [1]. This makes the compound suitable for solvent-free coating and adhesive formulations where low VOC content and easy application are procurement priorities.

Asymmetric Epoxy-Amine Adduct Synthesis

The combination of a single epoxide and a primary aromatic amine on the same para-substituted benzene ring enables the synthesis of well-defined, asymmetric adducts. Model kinetic studies show that primary amine hydrogen atoms react with epoxides with an activation energy of ~50 kJ/mol [2], allowing selective mono-addition to the amine site while preserving the epoxide for subsequent reactions. This orthogonal reactivity is not achievable with simple PGE (no amine) or with TGAP (three epoxides, no free amine after glycidylation).

Pharmaceutical Intermediate: Epoxide Ring-Opening Potential

The strained oxirane ring in 4-(Oxiran-2-ylmethoxy)aniline is susceptible to nucleophilic ring-opening, making it a valuable intermediate for constructing β-amino alcohol and other pharmacophoric motifs . With a predicted pKa of 5.14±0.10, the aromatic amine has a defined protonation state at physiological pH, enabling predictable reactivity in aqueous environments. The lower molecular weight (165.19 g/mol) and boiling point (~319 °C) compared to TGAP facilitate chromatographic purification and characterization by standard analytical methods (NMR, HPLC, GC) as offered by multiple vendors .

Application
Selection Property
Validation Focus
Controlled crosslink-density reduction
Monofunctional chain termination (f=1)
Network topology and crosslink-density verification
High-efficiency viscosity reduction
Low intrinsic viscosity class profile
Viscosity vs. loading curves in target resin
Asymmetric epoxy-amine adduct synthesis
Bifunctional amine-epoxide monomer
Orthogonal reactivity and adduct purity
Pharmaceutical intermediate synthesis
Strained oxirane with defined pKa (~5.14)
Ring-opening selectivity and purification by distillation

Technical Documentation Hub

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